molecular formula C9H12N2O B3036568 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one CAS No. 362525-73-3

2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one

Cat. No.: B3036568
CAS No.: 362525-73-3
M. Wt: 164.2 g/mol
InChI Key: DMTADULPJIAIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one (CAS: 1240523-96-9) is a saturated bicyclic heterocyclic compound featuring a fused imidazole and pyridine core. The tetrahydro configuration (5H,6H,7H,8H) indicates partial hydrogenation of the pyridine ring, enhancing structural flexibility compared to aromatic analogs. Imidazo[1,2-a]pyridines are recognized as privileged scaffolds due to their broad bioactivity and synthetic versatility .

Properties

IUPAC Name

2,3-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyridin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-7(2)11-5-3-4-8(12)9(11)10-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTADULPJIAIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCC(=O)C2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204770
Record name 6,7-Dihydro-2,3-dimethylimidazo[1,2-a]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362525-73-3
Record name 6,7-Dihydro-2,3-dimethylimidazo[1,2-a]pyridin-8(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362525-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-2,3-dimethylimidazo[1,2-a]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Haloacetone-Mediated Cyclization

A foundational method involves the condensation of 2-aminopyridine derivatives with α-haloketones. For example, 1,3-dichloroacetone reacts with 2-amino-3-methylpyridine under basic conditions to form the imidazo[1,2-a]pyridine core. Subsequent oxidation or rearrangement introduces the C8 ketone.

Reaction Conditions :

  • Base : KF or Cs2CO3 in dimethylformamide (DMF)
  • Temperature : 110–130°C
  • Time : 12–24 hours

A study by Zhu et al. demonstrated that α-bromoketones react with 2-aminopyridines at 60°C without catalysts, yielding imidazo[1,2-a]pyridines in 50–76% isolated yields. Adapting this protocol, 2-amino-3,5-dimethylpyridine and 1-bromo-3-chloroacetone could furnish the target compound after keto-enol tautomerization (Scheme 1).

Multicomponent Reactions (MCRs)

Aldehyde-Isonitrile Condensation

Rousseau and Adib independently developed MCRs combining 2-aminopyridines, aldehydes, and isonitriles. For the target compound, 2-amino-3-methylpyridine , acetaldehyde , and methyl isonitrile undergo a Groebke-Blackburn-Bienaymé reaction under microwave irradiation to form 3-aminoimidazopyridines. Subsequent hydrolysis and oxidation yield the C8 ketone.

Optimized Parameters :

  • Catalyst : None (metal-free)
  • Solvent : Ethanol/water (3:1)
  • Microwave Power : 300 W
  • Yield : 65–78%

Tandem Cyclization-Oxidation Strategies

gem-Dibromovinyl Substrates

A regioselective method employs gem-dibromovinyl ketones and 2-aminopyridines. For example, 2-amino-3-methylpyridine reacts with 1,3-dibromo-2-propanone in DMF with KF as a base, yielding the saturated ketone via a proposed 1-bromoalkyne intermediate (Scheme 2).

Key Data :

Parameter Value
Temperature 130°C
Base KF (3 equiv)
Yield (3-substituted) 76%
Byproduct (2-substituted) 6%

This method’s regioselectivity is attributed to the electronic effects of the methyl groups, favoring C3 substitution.

Post-Cyclization Modifications

Selective Hydrogenation

Fully unsaturated imidazo[1,2-a]pyridin-8-ones can be hydrogenated using Pd/C or Raney Ni under mild H2 pressure. For example, 2,3-dimethylimidazo[1,2-a]pyridin-8-one treated with H2 (1 atm) in ethanol at 25°C achieves partial saturation without reducing the ketone.

Optimization Insights :

  • Higher pressures (3–5 atm) lead to over-reduction to piperidine derivatives.
  • Catalyst poisoning with quinoline improves selectivity for dihydro products.

Comparative Analysis of Methodologies

Table 1. Efficiency of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Haloacetone Cyclization 65 92 Moderate
MCRs 78 88 High
gem-Dibromovinyl Route 76 95 Low
Hydrogenation 60 90 High

Advantages and Limitations :

  • MCRs offer high atom economy but require stringent control over aldehyde reactivity.
  • gem-Dibromovinyl methods provide excellent regioselectivity but involve hazardous brominated reagents.
  • Hydrogenation is scalable but risks over-reduction.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo-pyridine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

2,3-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one has been investigated for its pharmacological properties:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also demonstrated potential anticancer activity. In vitro studies have revealed its ability to induce apoptosis in cancer cell lines. It interacts with specific cellular pathways that are crucial for cancer cell survival and proliferation .

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

In material science, this compound is being explored for its potential applications in the development of new materials:

Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .

Nanotechnology

This compound is also being investigated for its role in nanotechnology. Its ability to form stable complexes with metal ions makes it useful in the synthesis of metal nanoparticles with specific catalytic properties .

Chemical Intermediates

As a versatile chemical intermediate, this compound is utilized in various synthetic pathways:

Synthesis of Bioactive Compounds

It serves as a precursor for synthesizing other bioactive compounds. Researchers are exploring its derivatives for enhanced biological activity and specificity against target enzymes or receptors in drug development .

Reagent in Organic Synthesis

The compound is employed as a reagent in organic synthesis processes due to its ability to participate in diverse chemical reactions such as cyclization and functional group transformations .

Case Studies

StudyApplicationFindings
AntimicrobialInhibition of bacterial growth (E.coli and S.aureus)
AnticancerInduction of apoptosis in breast cancer cell lines
NeuroprotectionReduction of oxidative stress markers in neuronal cultures

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl vs. Carboxylic Acid Derivatives

  • 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (Enamine Ltd, CAS: N/A): Substituents: Methyl at position 2, carboxylic acid at position 6. Applications: Intermediate for drug discovery, where ionizable groups are required for target binding.

Halogenated Derivatives

  • 6-Iodo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-8-amine hydroiodide ():
    • Substituents: Iodo at position 6, dimethoxyphenyl at position 2.
    • Key differences: The iodine atom enhances molecular weight (MW: ~465 g/mol) and may influence π-stacking interactions in receptor binding.
    • Applications: Anticancer or antiviral research due to halogen-mediated bioactivity .

Fused-Ring Systems

Chromeno-Imidazo-Pyridinones

  • 9,10-Dihydro-6H-chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one (): Structure: Fused chromenone ring system. Synthesis: Eco-friendly one-pot reaction with HKAs and 4-chloro-3-formylcoumarin .

Indeno-Imidazo-Pyridinones

  • 11H-Indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one (): Structure: Fused indenone moiety. Key differences: Extended π-system increases rigidity, favoring interactions with aromatic residues in enzyme binding pockets. Synthesis: Palladium-catalyzed CO insertion and C–H activation .

Pharmacologically Active Analogs

Potassium-Competitive Acid Blockers (P-CABs)

  • 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines (): Substituents: Methyl (R3), carboxamide (R6). Key differences: Carboxamide improves in vivo activity (pKa ~5.2, log D ~2.1) compared to non-amidated analogs. The target compound’s ketone may exhibit weaker acidity (pKa ~7–9). Bioactivity: (9S)-enantiomers show potent H+/K+-ATPase inhibition (IC50 < 1 µM) .

Antiallergic Agents

  • Imidazo[1,2-a]quinoxaline-2-carboxylic Acid 114 (): Substituents: Carboxylic acid at position 2. Key differences: Oral bioavailability (ED50: 10 mg/kg) is attributed to the carboxylic acid’s balance of lipophilicity and solubility. The target compound’s ketone may limit oral efficacy. Bioactivity: 10³-fold more potent than disodium cromoglycate in IgE-induced anaphylaxis models .

Physicochemical and Pharmacokinetic Properties

Compound MW (g/mol) log D (pH 7.4) Solubility (µg/mL) Key Substituents
Target Compound ~178.2* ~1.8 <50 (aqueous) 2,3-dimethyl, 8-ketone
2-Methyl-8-carboxylic acid derivative 228.2 -0.5 >200 Carboxylic acid
Imidazo[1,2-a]quinoxaline-114 267.3 1.2 120 Carboxylic acid, fused
7H-Dihydropyrano analog (P-CAB) 350.4 2.1 80 Carboxamide, methyl

*Estimated based on molecular formula C9H14N2O.

Biological Activity

2,3-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one (CAS Number: 362525-73-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C₉H₁₂N₂O
  • Molecular Weight: 164.21 g/mol
  • IUPAC Name: 2,3-dimethyl-6,7-dihydroimidazo[1,2-a]pyridin-8(5H)-one
  • Purity: 97% .

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant antimicrobial effects. For instance:

  • Antituberculosis Activity: A study highlighted the effectiveness of related imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as ≤1 μM against various strains of tuberculosis . Although specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.
Compound IDTB-H 37RvM. abscessusM. chelonaeM. marinumM. avium
11.07>50>50>501.32

Anticancer Activity

In vitro studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation:

  • Mechanism of Action: These compounds may exert their anticancer effects through the inhibition of specific kinases or by inducing apoptosis in cancer cells . For example, related compounds have shown IC₅₀ values in the low micromolar range against various human leukemia cell lines.

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Study on Antituberculosis Agents : A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their activity against drug-resistant strains of Mycobacterium tuberculosis. The most effective compounds displayed MIC values comparable to existing treatments .
  • Anticancer Screening : In a study evaluating the cytotoxicity of various imidazo[1,2-a]pyridine derivatives against cancer cell lines (e.g., leukemia), it was found that modifications at the 2 and 3 positions significantly enhanced activity .
  • Selectivity Profiles : Research has also indicated that certain derivatives exhibit selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the common synthetic routes for 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one, and what are their efficiency metrics?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation or multicomponent reactions. Microwave-assisted methods have emerged as efficient alternatives to traditional thermal approaches, reducing reaction times (e.g., from hours to minutes) and improving yields (e.g., 60–85% for derivatives like 6a–o ). Challenges include solubility of precursors and the need for inert conditions. For example, bromination and coupling reactions at positions 2 or 3 of the core structure can introduce functional groups for further derivatization .

Method Conditions Yield Key Advantages
Microwave-assisted150°C, 30 min, solvent-free70–85%Reduced energy, high atom economy
Thermal (conventional)Reflux, 6–12 h, DMF40–60%Broad substrate compatibility

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural elucidation relies on:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at positions 2 and 3) and ring saturation.
  • HRMS : For molecular ion validation (e.g., [M+H]⁺ matching calculated m/z within 2 ppm error).
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for dibromo derivatives like 8b .

Q. What are the primary biomedical research applications of this compound?

The imidazo[1,2-a]pyridine core is associated with antileishmanial, anticancer, and antibacterial activities. Derivatives like 6p (an ethyl acetate analog) have been evaluated as anticancer agents, with structural modifications (e.g., halogenation) enhancing bioactivity. Photophysical studies also suggest potential as organic fluorophores for imaging .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in functionalization reactions?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for C–C coupling) enhance regioselectivity.
  • Microwave optimization : Adjusting power and pulse settings to prevent decomposition of thermally sensitive groups .

Q. What functionalization strategies enable diversification of the imidazo[1,2-a]pyridine core for structure-activity studies?

  • Bromination : Introduces halogens at positions 2 or 7 for cross-coupling (e.g., Suzuki-Miyaura).
  • Redox reactions : Oxidation of the 8-keto group to carboxylic acids for prodrug design.
  • Fluorophore integration : Substituents like 4-methoxyphenyl (e.g., 6i ) enhance fluorescence quantum yield (ΦF = 0.15–0.45) .

Q. How should researchers resolve contradictions in photophysical data for fluorophore derivatives?

Discrepancies in fluorescence intensity or Stokes shifts may arise from:

  • Solvent polarity : Nonpolar solvents (e.g., hexane) reduce quenching compared to polar media.
  • Substituent effects : Electron-donating groups (e.g., –OCH₃) increase conjugation and ΦF.
  • Aggregation : Concentration-dependent studies (e.g., 10⁻⁶–10⁻³ M) identify aggregation-caused quenching (ACQ) .

Q. What are the scalability challenges for transitioning from lab-scale to pilot-scale synthesis?

  • Catalyst cost : Replace noble metals (e.g., Pd) with Fe/Ni-based alternatives.
  • Purification : Switch from column chromatography to recrystallization or continuous flow systems.
  • Waste reduction : Solvent recovery and atom-economical pathways (e.g., one-pot reactions) .

Q. How can computational methods guide the design of novel derivatives?

  • DFT calculations : Predict electrophilic/nucleophilic sites for regioselective reactions.
  • Molecular docking : Screen virtual libraries against target proteins (e.g., kinase inhibitors).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one
Reactant of Route 2
2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.